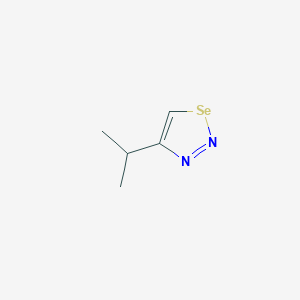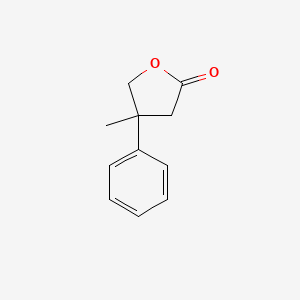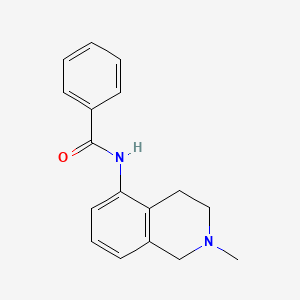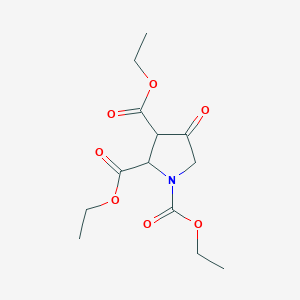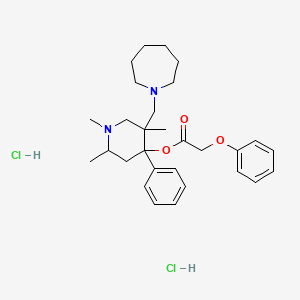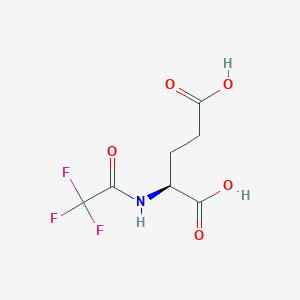
N-(Trifluoroacetyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trifluoroacetyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroacetyl group, which can influence its reactivity and stability. The trifluoroacetyl group is known for its strong electron-withdrawing effects, which can significantly alter the behavior of the molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
L-Glutamic acid+Trifluoroacetic anhydride→N-(Trifluoroacetyl)-L-glutamic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted by other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or samarium diiodide are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used to introduce different acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: L-glutamic acid.
Substitution: N-acyl derivatives of L-glutamic acid.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoroacetyl group can serve as a protecting group for the amino group during multi-step syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, where the trifluoroacetyl group imparts desirable properties such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which N-(Trifluoroacetyl)-L-glutamic acid exerts its effects is largely dependent on the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the molecule, making it a potent inhibitor of certain enzymes. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of covalent adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)-L-lysine
- N-(Trifluoroacetyl)-L-phenylalanine
Uniqueness
N-(Trifluoroacetyl)-L-glutamic acid is unique due to the presence of both the trifluoroacetyl group and the glutamic acid backbone. This combination imparts distinct chemical properties, such as increased acidity and reactivity, which are not observed in other similar compounds. The presence of the carboxyl groups in the glutamic acid backbone also allows for additional interactions and reactions that are not possible with other amino acids.
Propriétés
Numéro CAS |
45172-40-5 |
|---|---|
Formule moléculaire |
C7H8F3NO5 |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H8F3NO5/c8-7(9,10)6(16)11-3(5(14)15)1-2-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
Clé InChI |
WCTNRLRGZAAGMK-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


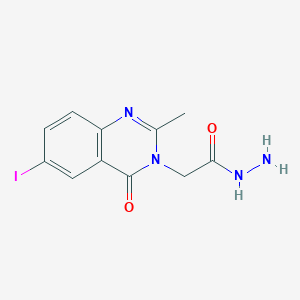

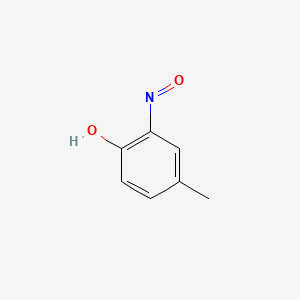
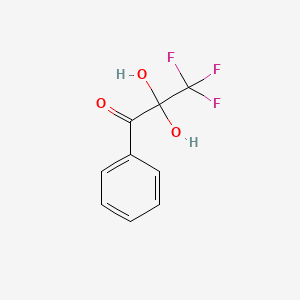
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
